4-{[(4-Methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride
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Overview
Description
4-{[(4-Methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride is a chemical compound that belongs to the class of secondary amines It is characterized by the presence of a methoxyphenyl group attached to an amino-methyl group, which is further connected to a methylbutanol structure
Preparation Methods
The synthesis of 4-{[(4-Methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases using sodium borohydride in methanol and dichloromethane at room temperature . This method is efficient and yields the desired secondary amine with high selectivity.
Chemical Reactions Analysis
4-{[(4-Methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions typically involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Hydrogen Bonding: The hydroxyl group in the compound participates in intermolecular hydrogen bonding, which can influence its reactivity and stability.
Scientific Research Applications
4-{[(4-Methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride has several scientific research applications:
Biology: The compound is used in the study of biological processes and interactions due to its ability to form hydrogen bonds and participate in biochemical reactions.
Medicine: It is a constituent of several pharmaceuticals, including antidepressants and analgesics.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[(4-Methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The compound’s hydroxyl group forms hydrogen bonds with neighboring molecules, which can influence its biological activity and reactivity .
Comparison with Similar Compounds
Similar compounds to 4-{[(4-Methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride include:
- 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-Methoxyanilino)methyl]phenol
- 2-(Anilinomethyl)phenol
These compounds share structural similarities but differ in their substituents, which can affect their chemical properties and applications
Properties
Molecular Formula |
C13H22ClNO2 |
---|---|
Molecular Weight |
259.77 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)methylamino]-2-methylbutan-2-ol;hydrochloride |
InChI |
InChI=1S/C13H21NO2.ClH/c1-13(2,15)8-9-14-10-11-4-6-12(16-3)7-5-11;/h4-7,14-15H,8-10H2,1-3H3;1H |
InChI Key |
BJZCHFBPLOHQDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCNCC1=CC=C(C=C1)OC)O.Cl |
Origin of Product |
United States |
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